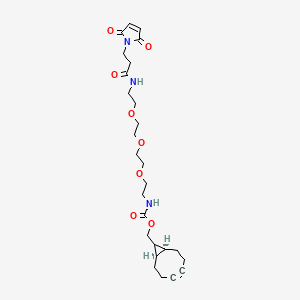![molecular formula C8H15NO B11828997 [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,6S)-1-methyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclopropanation of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to ensure enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production, provided that the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azabicyclo framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- (1R,6S)-1,6-dimethylbicyclo[4.1.0]hept-3-ene
- 7-oxabicyclo[2.2.1]heptane derivatives
Uniqueness
[(1R,6S)-1-methyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-7-4-8(7,6-10)2-3-9-5-7/h9-10H,2-6H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
WJHRPWBIGBDPMZ-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@]12C[C@@]1(CCNC2)CO |
SMILES canónico |
CC12CC1(CCNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


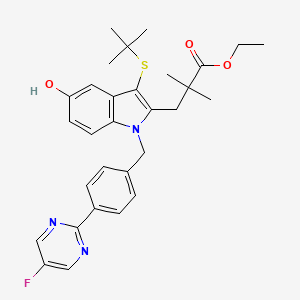
![4-[[4-[(4-Carboxycyclohexyl)methoxy]-3-formylphenoxy]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11828921.png)

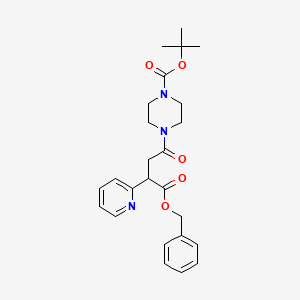
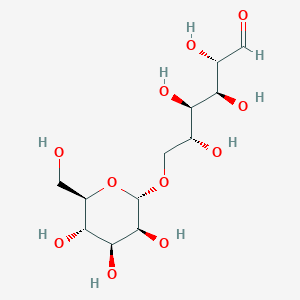
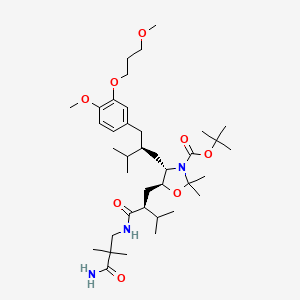
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
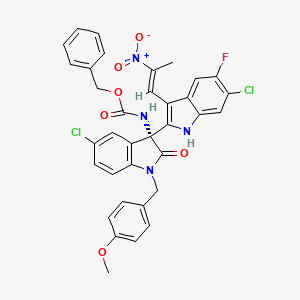
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
